![molecular formula C12H18FNO3S B5749916 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide](/img/structure/B5749916.png)
3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide
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Overview
Description
3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide, also known as EFBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a biological probe. EFBS is a sulfonamide derivative that has been synthesized through a multistep process involving the reaction of various reagents.
Mechanism of Action
3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide acts as an inhibitor of enzymes that are involved in various biological processes. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can have a significant impact on the biological process that the enzyme is involved in.
Biochemical and Physiological Effects:
3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in the body. 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide has also been shown to have an impact on the immune system and to have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. It is also highly selective in its binding to specific enzymes and proteins, which makes it a valuable tool for studying specific biological processes. However, 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide also has limitations, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research involving 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide. One area of research is the development of new drugs and therapies based on the mechanism of action of 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide. Another area of research is the use of 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide as a tool for studying specific biological processes and identifying potential drug targets. Additionally, research could focus on the optimization of the synthesis process for 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide to improve its efficiency and yield.
Synthesis Methods
The synthesis of 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with diethylamine and ethanol to produce 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Scientific Research Applications
3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide has been used as a biological probe in various scientific research studies due to its ability to selectively bind to specific proteins and enzymes. It has been used as a tool to study the mechanism of action of various enzymes and to identify potential drug targets. 3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
3-ethoxy-N,N-diethyl-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-4-14(5-2)18(15,16)10-7-8-11(13)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLGXNRFLPGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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